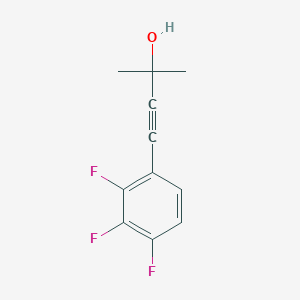
2-Methyl-4-(2,3,4-trifluorophenyl)but-3-yn-2-ol
Cat. No. B8685723
Key on ui cas rn:
819861-95-5
M. Wt: 214.18 g/mol
InChI Key: FURBUXXQAGTUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07226644B2
Procedure details


Under nitrogen replacement, 247 g of 2,3,4-trifluorobromobenzene was dissolved in 740 ml of DMF, into which 247 mL of triethylamine, 3.7 g of tetrakistriphenylphosphine palladium (0), and 4.4 g of copper iodide (I) were added, and heated to 70° C. To this, 108 g of 3-methyl-1-butyne-3-ol was added dropwise for 1 hour, and the mixutre was then stirred for 2 hours at room temperature, for 1 hour at 50° C., for 30 minutes at 60° C., and for 2 hours at 80° C. Then, 500 mL of water was added and cooled to room temperature, to which 200 mL of concentrated hydrochloric acid was added. After this was extracted twice using ethyl acetate, the extract and the organic layer were mixed together, washed using water and a saturated saline solution in that order, and dried using anhydrous magnesium sulfate. After the solvent was evaporated under a reduced pressure, the residue was purified by distillation under a reduced pressure (78 to 84° C./0.65 to 0.70 mmHg) to obtain 229 g of 1-(3-methyl-3-hydroxy-1-butynyl)-2,3,4-trifluorobenzene as a yellow solid.

[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
3.7 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1Br.[CH3:11][C:12]([OH:16])([CH3:15])[C:13]#[CH:14].O.Cl>CN(C=O)C.C(N(CC)CC)C.[Cu](I)I>[CH3:11][C:12]([OH:16])([CH3:15])[C:13]#[C:14][C:3]1[CH:4]=[CH:5][C:6]([F:9])=[C:7]([F:8])[C:2]=1[F:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
247 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1F)F)Br
|
[Compound]
|
Name
|
tetrakistriphenylphosphine palladium (0)
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
740 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
247 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
Step Two
|
Name
|
|
|
Quantity
|
108 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C#C)(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixutre was then stirred for 2 hours at room temperature, for 1 hour at 50° C., for 30 minutes at 60° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
for 2 hours at 80° C
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After this was extracted twice using ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the extract
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the organic layer were mixed together
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a saturated saline solution in that order, and dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the solvent was evaporated under a reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was purified by distillation under a reduced pressure (78 to 84° C./0.65 to 0.70 mmHg)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C#CC1=C(C(=C(C=C1)F)F)F)(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 229 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
